N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid
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Overview
Description
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, diethylphenyl, and a methylbenzenesulfonamide moiety, combined with sulfuric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylbenzenesulfonamide followed by the introduction of the 4-amino-2,6-diethylphenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to maintain consistent quality. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific structural features, such as the diethyl groups, which confer unique steric and electronic properties. These differences can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
CAS No. |
108451-28-1 |
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Molecular Formula |
C17H24N2O6S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C17H22N2O2S.H2O4S/c1-4-13-10-15(18)11-14(5-2)17(13)19-22(20,21)16-8-6-12(3)7-9-16;1-5(2,3)4/h6-11,19H,4-5,18H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
FDCIDKMEXFULOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)CC)N.OS(=O)(=O)O |
Origin of Product |
United States |
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